![molecular formula C25H30N8O3 B3439874 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3439874.png)
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an acetamidophenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions . The subsequent steps involve the coupling of the tetrazole ring with an acetamidophenyl group and the final attachment of the cyclohexane carboxamide moiety through amide bond formation .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Conversion of nitro to amine groups.
Substitution: Formation of substituted acetamidophenyl derivatives.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Shares the tetrazole ring structure and is used in the synthesis of energetic salts.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar aromatic amine structure and is used in organic synthesis.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Features a similar amine group and is used in the development of pharmaceuticals.
Uniqueness: 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring, an acetamidophenyl group, and a cyclohexane carboxamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-acetamido-N-[2-(5-aminotetrazol-1-yl)acetyl]anilino)-N-(2-methylphenyl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O3/c1-17-8-4-5-9-21(17)28-23(36)25(14-6-3-7-15-25)33(22(35)16-32-24(26)29-30-31-32)20-12-10-19(11-13-20)27-18(2)34/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,27,34)(H,28,36)(H2,26,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKWYCFBDLZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)NC(=O)C)C(=O)CN4C(=NN=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.